molecular formula C16H15ClN6O B1434047 4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine CAS No. 1516585-08-2

4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine

Cat. No.: B1434047
CAS No.: 1516585-08-2
M. Wt: 342.78 g/mol
InChI Key: LEQZSJSRZNPTRK-UHFFFAOYSA-N
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Description

4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine is a novel chemical entity designed for advanced pharmaceutical and life science research. This compound features a synthetically versatile 4-chloropyrimidine group linked to a 1,2,4-oxadiazole heterocycle via a piperidine spacer. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its bioisosteric properties that can enhance metabolic stability and binding affinity in drug candidates . This moiety is found in compounds with a broad spectrum of documented biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making it a highly valuable template for investigating new therapeutic pathways . The specific molecular architecture of this compound, which combines a chloropyrimidine (a common pharmacophore in kinase inhibitors) with the 1,2,4-oxadiazole unit, suggests significant potential for use in hit-to-lead optimization campaigns. It is particularly suited for screening against a range of biological targets, such as enzymes and receptors, where similar structures have shown agonist or inhibitory activity . Researchers can utilize this compound as a key intermediate or a core structure in developing novel probes and inhibitors for various diseases.

Properties

IUPAC Name

5-[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O/c17-13-8-14(20-10-19-13)23-6-3-11(4-7-23)16-21-15(22-24-16)12-2-1-5-18-9-12/h1-2,5,8-11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQZSJSRZNPTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CN=CC=C3)C4=CC(=NC=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine is a novel organic molecule that combines features of pyrimidine, piperidine, and oxadiazole moieties. This structural complexity suggests a potential for diverse biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on current literature, including its synthesis, mechanisms of action, and therapeutic potentials.

Antimicrobial Properties

Research has indicated that compounds containing the pyrimidine and oxadiazole moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to our compound showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 75 µg/mL to 150 µg/mL .

Antitumor Activity

Pyrimidine derivatives have been extensively studied for their antitumor properties. For instance, compounds with similar structures have shown efficacy against hormone-dependent tumors by inhibiting coactivator-associated arginine methyltransferase 1 (CARM1), a target in cancer therapy . The potential of our compound in this area warrants further investigation.

Enzyme Inhibition

The compound's piperidine component suggests potential enzyme inhibitory activity. For example, piperidine derivatives have been linked to the inhibition of acetylcholinesterase (AChE) and urease . Such activities are crucial in developing treatments for conditions like Alzheimer's disease and urinary tract infections.

Study 1: Antimicrobial Evaluation

A recent study synthesized several derivatives based on the oxadiazole structure and evaluated their antimicrobial activity. The most active compounds exhibited MIC values significantly lower than standard antibiotics, indicating a promising alternative for treating resistant bacterial strains .

Study 2: Antitumor Mechanisms

In vitro studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells through various pathways. One study highlighted a specific derivative that led to increased reactive oxygen species (ROS) production in cancer cells, promoting cell death . This mechanism could be relevant for our compound's development as an anticancer agent.

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialMIC: 75 µg/mL - 150 µg/mL
AntitumorInduces apoptosis via ROS
Enzyme InhibitionAChE inhibition

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine exhibits significant anticancer properties. In vitro tests on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) revealed notable cytotoxic effects:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results indicate that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect is particularly relevant for conditions characterized by chronic inflammation.

Antimicrobial Properties

Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity against certain bacterial strains. This opens avenues for exploring its use in treating infections.

Case Study 1: Inhibition of RET Kinase

A study focused on the inhibition of RET kinase by the compound demonstrated its efficacy in blocking cell proliferation driven by both wildtype and gatekeeper mutations. This highlights its potential application in targeted therapies for cancers associated with RET mutations.

Case Study 2: Anti-inflammatory Screening

In another study assessing anti-inflammatory effects, compounds similar to 4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine were evaluated for their ability to inhibit plasma prostaglandin levels. The results indicated that these compounds could serve as safer alternatives to traditional anti-inflammatory drugs like Diclofenac .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine derivatives with piperidine and heterocyclic substitutions. Below is a detailed comparison with structurally or functionally related analogs:

Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine (Target Compound) C₁₉H₁₆ClN₇O 4-Chloro, 6-[piperidin-1-yl (oxadiazole-pyridin-3-yl)] Potential enzyme inhibition/drug development
3-(4-(2-Methoxyphenoxy)piperidin-1-yl)-6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridazine C₁₉H₂₁N₅O₃ Piperidin-1-yl (methoxyphenoxy), 3-methyl-1,2,4-oxadiazole Targets fatty acid biosynthesis, adenosine enzymes
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione C₁₈H₂₃N₃O₃ Piperidin-1-yl (dimethylphenoxy), pyrimidine-2,4-dione Anti-mycobacterial (tuberculosis treatment)
N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine C₁₉H₂₀FN₅O₅S Piperidin-1-yl (isopropyl-oxadiazole), nitro, methanesulfonyl Metabolite with potential therapeutic applications

Key Observations

Substituent Influence on Activity: The target compound’s pyridin-3-yl-oxadiazole group may enhance binding to aromatic or hydrophobic receptor pockets compared to the isopropyl-oxadiazole in ’s metabolite . The 4-chloro group on the pyrimidine core (target compound) is a common feature in analogs like thieno[2,3-d]pyrimidines (), where it facilitates nucleophilic substitution for further derivatization .

Therapeutic Applications: While the target compound’s applications are inferred from structural class (e.g., kinase inhibition), analogs like the pyrimidine-2,4-dione derivative () exhibit explicit anti-mycobacterial activity, highlighting how minor structural changes (e.g., dione vs. chloro-pyrimidine) alter biological targets .

Synthetic Routes: Thieno[2,3-d]pyrimidines () are synthesized via lithiation and condensation of 4-chloropyrimidines, suggesting that the target compound may also be accessible through multi-step heterocyclic ring-forming reactions .

Unique Advantages of the Target Compound

  • The pyridin-3-yl-oxadiazole moiety offers a balance of aromaticity and hydrogen-bonding capability, which may improve target selectivity over simpler alkyl-substituted oxadiazoles .
  • Its 4-chloro-pyrimidine scaffold is a versatile intermediate for further functionalization, as demonstrated in the synthesis of thieno[2,3-d]pyrimidines .

Preparation Methods

Synthesis of Key Intermediate: 2-Chloro-4-(pyridin-3-yl)pyrimidine

This intermediate is crucial for the construction of the target compound, providing the pyrimidine core substituted with a pyridin-3-yl group.

Methodologies:

  • Suzuki-Miyaura Cross-Coupling:
    2,4-Dichloropyrimidine is reacted with pyridin-3-ylboronic acid in the presence of palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride under inert atmosphere.
    Reaction conditions vary from reflux in 1,4-dioxane for 14 hours to heating at 60°C for 16 hours in THF/water mixtures.
    Yields range from 40% to 73%.
    Purification is typically achieved by silica gel chromatography.
    (See Table 1 for summary)
Catalyst & Conditions Solvent Temperature Time Yield Notes
Pd(PPh3)2Cl2, Na2CO3 1,4-Dioxane Reflux 14 h 73% Inert atmosphere
Pd(dppf)Cl2, Na2CO3 THF/Water 60°C 16 h 52% Nitrogen atmosphere
PEPPSI-IPr, K2CO3 1,2-Dimethoxyethane/Water 100°C 1 h 40.2% Rapid synthesis
  • Chlorination of 2-oxo-4-(3-pyridyl)pyrimidine:
    Treatment with thionyl chloride in the presence of catalytic DMF at 70°C for 6 hours converts the oxo group to the chloro substituent, yielding 2-chloro-4-(3-pyridyl)pyrimidine in 65% yield.
    This step is often used to convert pyrimidinones to chloropyrimidines, which are more reactive for nucleophilic substitution.

Formation of the 1,2,4-Oxadiazole Ring Substituted with Pyridin-3-yl Group

The 1,2,4-oxadiazole ring is a key heterocyclic moiety in the target compound, attached to the piperidine ring.

  • Cyclization via Amidoxime and Carboxylic Acid Derivatives:
    The oxadiazole ring is typically constructed by cyclodehydration of amidoximes with carboxylic acid derivatives or their activated forms (e.g., acid chlorides, esters, or anhydrides).
    For example, 3-pyridin-3-yl amidoxime can be reacted with an appropriate carboxylic acid or ester under dehydrating conditions or using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the oxadiazole ring.

  • Reaction Conditions:
    Reactions are conducted in anhydrous solvents like dichloromethane or DMF, often at room temperature or with gentle heating.
    Stirring under inert atmosphere (argon or nitrogen) for extended periods (up to 36 hours) ensures complete cyclization.
    Purification involves aqueous workup, extraction, drying, and chromatographic techniques.

Coupling of the Oxadiazole-Substituted Piperidine to the Pyrimidine Core

The final assembly involves linking the piperidinyl-oxadiazole fragment to the pyrimidine ring substituted with chlorine at the 4-position.

  • Nucleophilic Aromatic Substitution:
    The piperidine nitrogen bearing the oxadiazole substituent attacks the 4-chloropyrimidine, substituting the chlorine atom.
    This step is performed under heating in polar aprotic solvents, sometimes assisted by microwave irradiation.

  • Optimization:
    Use of bases or additives to enhance nucleophilicity and reaction rate is common.
    Reaction monitoring by TLC or HPLC ensures completion.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2,4-Dichloropyrimidine + Pyridin-3-ylboronic acid Pd catalyst, base, inert atmosphere, reflux or 60–100°C 2-Chloro-4-(pyridin-3-yl)pyrimidine 40–73 Suzuki coupling
2 2-Oxo-4-(3-pyridyl)pyrimidine Thionyl chloride, DMF catalyst, 70°C, 6 h 2-Chloro-4-(3-pyridyl)pyrimidine 65 Chlorination
3 4-Chloro-6-chloropyrimidine + Piperidine Heating in DMF/DMSO or microwave 4-Chloro-6-piperidin-1-ylpyrimidine Variable SNAr substitution
4 Pyridin-3-yl amidoxime + Carboxylic acid derivative EDCI, CH2Cl2, RT, 18–36 h 3-Pyridin-3-yl-1,2,4-oxadiazole Moderate to good Cyclodehydration
5 4-Chloro-6-piperidin-1-ylpyrimidine + Oxadiazole-piperidine Heating or microwave Target compound Variable Final SNAr substitution

Research Findings and Notes

  • Microwave-Assisted Reactions:
    Microwave heating significantly reduces reaction times and can improve yields, especially in nucleophilic aromatic substitutions involving heterocycles.

  • Coupling Agents:
    EDCI and 1-hydroxybenzotriazole (HOBt) are effective for amidoxime cyclization to oxadiazoles, providing mild conditions and good selectivity.

  • Purification:
    Silica gel chromatography with gradients of ethyl acetate and hexanes or dichloromethane is standard for isolating pure intermediates and final products.

  • Reaction Monitoring:
    TLC, NMR, and LC-MS are essential tools for tracking reaction progress and confirming product identity.

  • Yields: Overall yields depend on optimization of each step; reported yields vary but can be improved by fine-tuning catalyst loading, solvent choice, and temperature.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyrimidine and oxadiazole-piperidine precursors. Key steps include nucleophilic substitution at the 4-chloro position of the pyrimidine ring and cyclization to form the oxadiazole moiety. Base selection is critical: for example, reactions involving pyridine derivatives (e.g., aminopyridines) may exhibit reduced sensitivity to base choice due to stabilizing interactions between the pyridyl nitrogen and sulfur atoms in intermediates . Optimization of solvent polarity (e.g., dichloromethane or DMF) and temperature (60–100°C) can improve yields. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns and piperidine-oxadiazole connectivity.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (≥95% recommended for pharmacological studies) with C18 columns and gradient elution .
  • X-ray Crystallography (if crystals are obtainable) for definitive stereochemical confirmation .

Q. What safety protocols are critical during synthesis and handling of this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile solvents (e.g., dichloromethane).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Chlorinated intermediates require segregated waste streams .
  • Emergency Response : Immediate rinsing with water for skin/eye contact and use of activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) or molecular dynamics aid in predicting reaction pathways or electronic properties?

  • Methodological Answer :

  • Reaction Pathway Prediction : Use DFT to model transition states and intermediates in key steps (e.g., cyclization of oxadiazole rings). Software like Gaussian or ORCA can calculate activation energies and identify rate-limiting steps .
  • Electronic Property Analysis : Compute HOMO-LUMO gaps to predict reactivity toward electrophiles/nucleophiles. Solvent effects can be modeled using COSMO-RS .
  • Docking Studies : For pharmacological applications, simulate interactions with target proteins (e.g., kinases) using AutoDock Vina .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 4-chloropyrimidine derivatives) to assign ambiguous signals .
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to clarify nitrogen connectivity in the oxadiazole ring.
  • Dynamic NMR : For conformational flexibility in the piperidine ring, perform variable-temperature NMR to observe coalescence of signals .

Q. What experimental designs are effective for studying reactivity under varying conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • pH-Dependent Stability : Use buffered solutions (pH 3–10) to assess hydrolytic degradation. Monitor via HPLC at intervals (0, 24, 48 hours) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Kinetic Studies : Use pseudo-first-order conditions to determine rate constants for reactions (e.g., substitution at the 4-chloro position) under controlled temperatures .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.